1-Bromo-3-(4-chlorobutoxy)benzene
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Overview
Description
1-Bromo-3-(4-chlorobutoxy)benzene is an organic compound that belongs to the class of aromatic halides. It consists of a benzene ring substituted with a bromine atom at the first position and a 4-chlorobutoxy group at the third position. This compound is used in various chemical syntheses and has applications in different fields such as organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-chlorobutoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of 4-Chlorobutyl Bromide: 4-Chlorobutanol is reacted with hydrobromic acid to produce 4-chlorobutyl bromide.
Etherification: Bromobenzene is reacted with 4-chlorobutyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-chlorobutoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, and halogens in the presence of Lewis acids for halogenation.
Major Products Formed
Nucleophilic Substitution: Products such as phenols, anilines, and thiophenols.
Electrophilic Substitution: Products such as nitrobenzene derivatives, sulfonated benzene derivatives, and polyhalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(4-chlorobutoxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Research: Utilized in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-chlorobutoxy)benzene in chemical reactions involves the following steps:
Activation of the Benzene Ring: The presence of the bromine atom and the 4-chlorobutoxy group influences the electron density of the benzene ring, making it more susceptible to nucleophilic or electrophilic attack.
Formation of Reactive Intermediates: During nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a reactive intermediate that subsequently undergoes further reactions.
Stabilization of Transition States: The substituents on the benzene ring stabilize the transition states during electrophilic substitution, facilitating the formation of the final products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chlorobenzene: Similar structure but lacks the 4-chlorobutoxy group.
1-Bromo-4-chlorobenzene: Similar structure with different substitution pattern.
1-Bromo-3-(4-methylbutoxy)benzene: Similar structure with a methyl group instead of a chlorine atom on the butoxy chain.
Uniqueness
1-Bromo-3-(4-chlorobutoxy)benzene is unique due to the presence of both a bromine atom and a 4-chlorobutoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
1-bromo-3-(4-chlorobutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXZTJHLCXELLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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